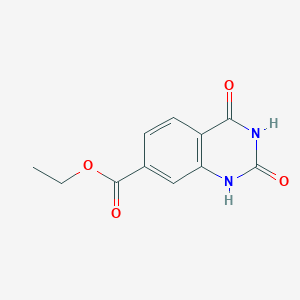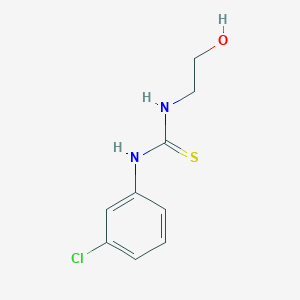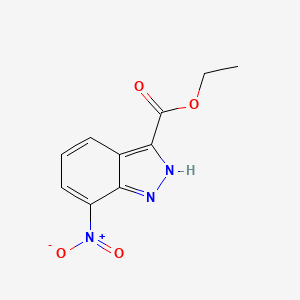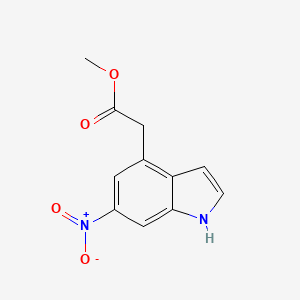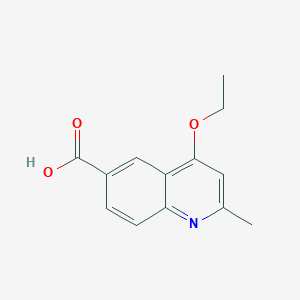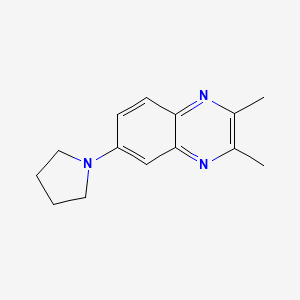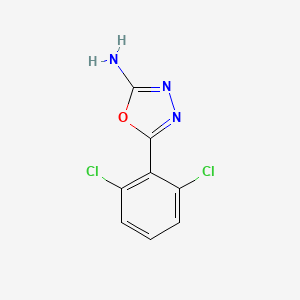
5-Methyl-2-(quinolin-6-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(quinolin-6-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a quinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both quinoline and thiazole rings in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(quinolin-6-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 6-bromoquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(quinolin-6-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can lead to various functionalized thiazole and quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating various diseases, including infections and cancer.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(quinolin-6-yl)thiazole is primarily attributed to its ability to interact with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can trigger various cellular pathways, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with significant biological activity.
Thiazole: A sulfur and nitrogen-containing heterocycle known for its presence in various bioactive molecules.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole rings, exhibiting diverse pharmacological properties.
Uniqueness
5-Methyl-2-(quinolin-6-yl)thiazole is unique due to the combination of quinoline and thiazole rings in a single molecule. This dual-ring system imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C13H10N2S |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
5-methyl-2-quinolin-6-yl-1,3-thiazole |
InChI |
InChI=1S/C13H10N2S/c1-9-8-15-13(16-9)11-4-5-12-10(7-11)3-2-6-14-12/h2-8H,1H3 |
Clave InChI |
OGSAZZPHTCFNKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)C2=CC3=C(C=C2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


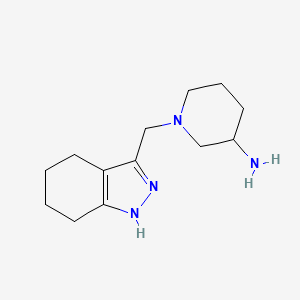


![8-Bromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B15067160.png)
